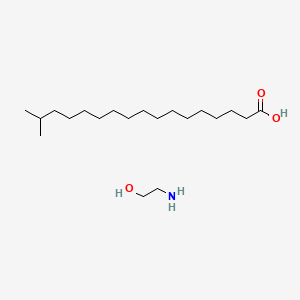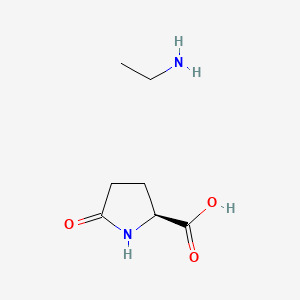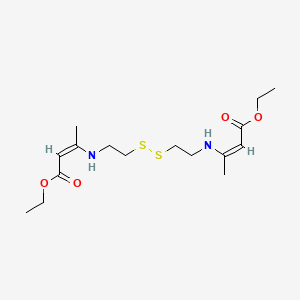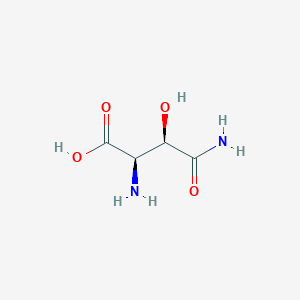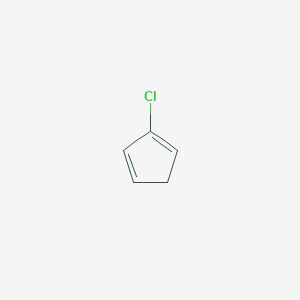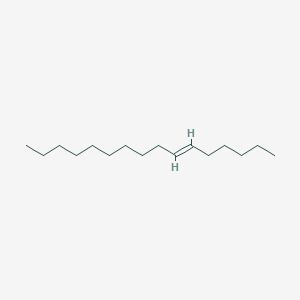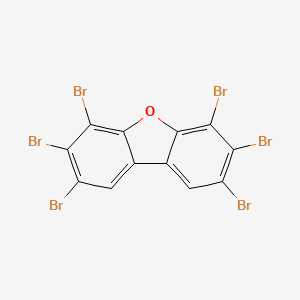
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound that belongs to the class of phosphinates This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with phenol in the presence of a base to yield the desired phosphinecarboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially as enzyme inhibitors.
Industry: It is utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially inhibiting enzyme activity or altering signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acid derivatives: These compounds share the phosphine oxide group but differ in their ester or carboxylic acid substituents.
Phosphonates: Similar in structure but contain a direct carbon-phosphorus bond instead of the ester linkage.
Phosphates: Naturally occurring compounds with a similar phosphate group but different overall structure.
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, phenyl ester, oxide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
74270-20-5 |
|---|---|
Formule moléculaire |
C14H13O5P |
Poids moléculaire |
292.22 g/mol |
Nom IUPAC |
(4-methylphenoxy)-phenoxycarbonylphosphinic acid |
InChI |
InChI=1S/C14H13O5P/c1-11-7-9-13(10-8-11)19-20(16,17)14(15)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
Clé InChI |
NBWATDHMSKFGBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


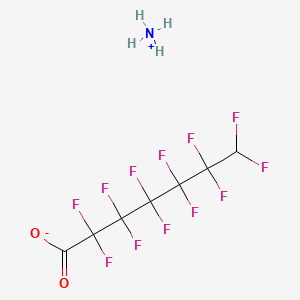
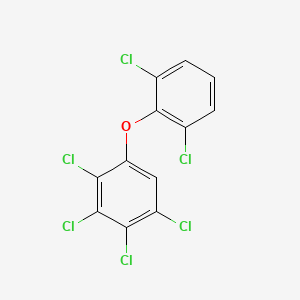
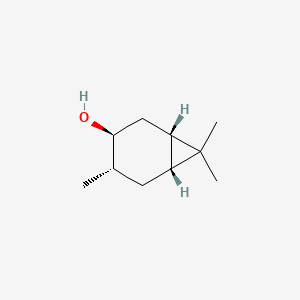
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)


